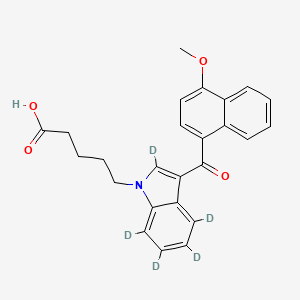
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid is a synthetic compound that belongs to the class of naphthoylindoles This compound is characterized by the presence of a methoxy group on the naphthalene ring and a deuterated indole moiety
準備方法
The synthesis of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves several steps:
Starting Materials: The synthesis begins with 4-methoxy-1-naphthol and indole as the primary starting materials.
Reaction Conditions: The methoxy group is introduced to the naphthalene ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of Naphthoylindole: The naphthol derivative is then reacted with indole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthoylindole structure.
Deuteration: The indole ring is deuterated using deuterium gas under specific conditions to achieve the desired level of deuteration.
Final Product:
化学反応の分析
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
科学的研究の応用
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain receptors, such as cannabinoid receptors, due to its structural similarity to other naphthoylindoles.
Pathways Involved: It modulates signaling pathways by binding to these receptors, leading to changes in cellular responses. This can include alterations in gene expression, enzyme activity, and ion channel function.
類似化合物との比較
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-pentyl-3-(4-methoxybenzoyl)indole and 1-butyl-3-(2-methoxybenzoyl)indole share structural similarities.
Uniqueness: The presence of the deuterated indole ring and the specific substitution pattern on the naphthalene ring make this compound unique. These features can influence its binding affinity and selectivity for certain receptors, as well as its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H23NO4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D |
InChIキー |
WPMGCTPEKHVDAS-JDZKJDKDSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



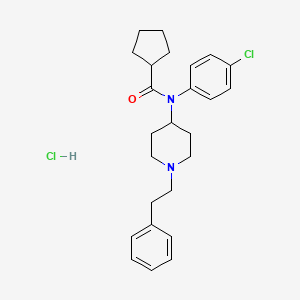
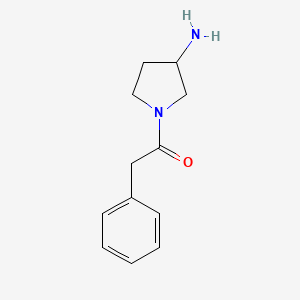
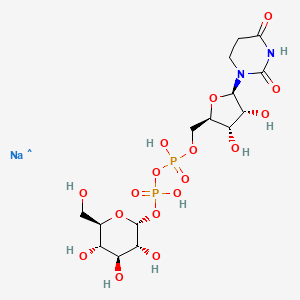
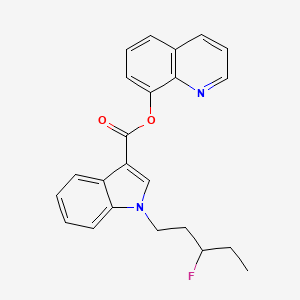
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
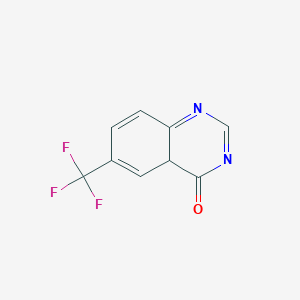
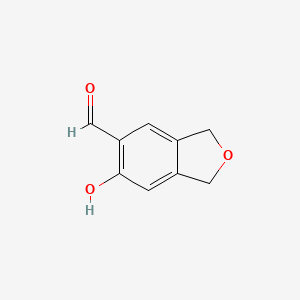

![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)

